
1,2,4,5-Tetrazine trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Tetrazine trihydrate is a nitrogen-rich heterocyclic compound that belongs to the family of tetrazines. It is characterized by a six-membered ring containing four nitrogen atoms. This compound is known for its unique electronic properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science .
Preparation Methods
The synthesis of 1,2,4,5-tetrazine trihydrate typically involves the cyclization of nitriles with hydrazine. One common method is the Pinner reaction, where nitriles react with hydrazine to form the tetrazine ring. This reaction is often carried out under mild conditions, such as room temperature, and can yield high-purity products .
Industrial production methods may involve more advanced techniques, such as microwave-assisted synthesis, solid-phase synthesis, and metal-catalyzed reactions. These methods can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1,2,4,5-Tetrazine trihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or isoamyl nitrite.
Reduction: Reduction reactions can convert tetrazine derivatives into dihydro, tetrahydro, or hexahydro forms.
Substitution: Aromatic nucleophilic substitution reactions are common, where nucleophiles replace substituents on the tetrazine ring
Common reagents used in these reactions include halogens, alkylsulfanyl groups, and azole fragments. The major products formed from these reactions are often functionalized pyridazines and other heterocycles .
Scientific Research Applications
1,2,4,5-Tetrazine trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in Diels-Alder reactions.
Biology: The compound is employed in bioorthogonal chemistry for bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antifungal, anticancer, and antiviral properties.
Industry: It is used in the development of electronic devices, luminescent elements, and photoelectric conversion elements .
Mechanism of Action
The mechanism of action of 1,2,4,5-tetrazine trihydrate involves its ability to participate in inverse electron demand Diels-Alder reactions. This allows it to form stable adducts with various dienophiles, facilitating the creation of complex molecular structures. The compound’s high electrophilicity and diminished aromaticity contribute to its reactivity in these processes .
Comparison with Similar Compounds
1,2,4,5-Tetrazine trihydrate can be compared to other tetrazine derivatives, such as 1,2,3,4-tetrazines and 1,2,3,5-tetrazines. While all these compounds share a tetrazine core, this compound is unique due to its specific electronic properties and reactivity. Similar compounds include:
1,2,3,4-Tetrazines: Known for their stability and use in high-energy materials.
1,2,3,5-Tetrazines: Often used in coordination chemistry and as ligands for metal complexes .
Properties
Molecular Formula |
C2H8N4O3 |
|---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
1,2,4,5-tetrazine;trihydrate |
InChI |
InChI=1S/C2H2N4.3H2O/c1-3-5-2-6-4-1;;;/h1-2H;3*1H2 |
InChI Key |
QGKVNOREZBAADA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=CN=N1.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


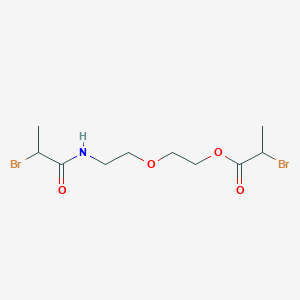
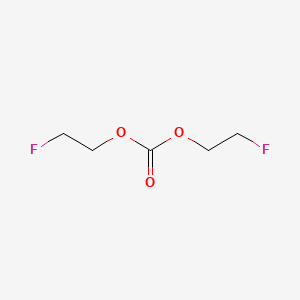
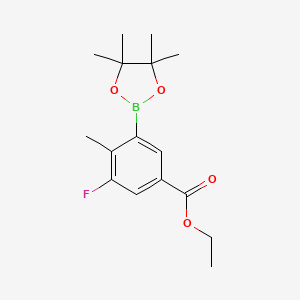
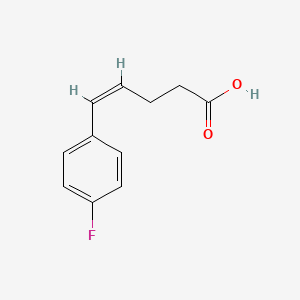

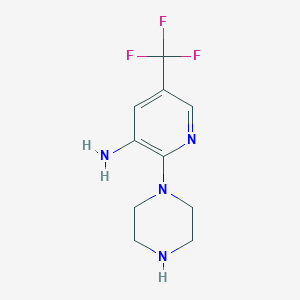
![Ethyl (8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)carbamate](/img/structure/B15200194.png)
![{2-[(6-Benzyloxy-naphthalen-1-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B15200199.png)

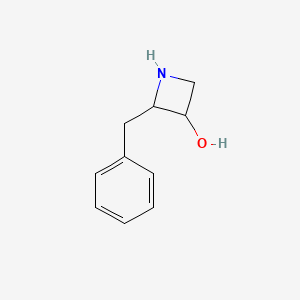
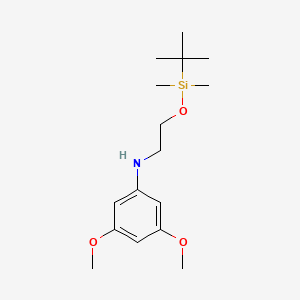
![4-chloro-3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15200234.png)
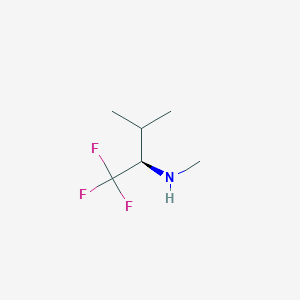
![[(2R,3S,5R)-3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B15200253.png)
